molecular formula C17H17NO3S B3037337 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone CAS No. 477864-59-8

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone

Cat. No. B3037337
CAS RN: 477864-59-8
M. Wt: 315.4 g/mol
InChI Key: AFKDOJCOIRNPOZ-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone, also known as DMPP, is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects and is being explored for its potential use in lab experiments.

Scientific Research Applications

Synthesis and Properties of Novel Materials

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone has been utilized in the synthesis of novel materials. A study described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a new diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibited high thermal stability, transparency, and low moisture absorption, making them potentially useful for various applications (Liu et al., 2013).

Molecular Dynamics and Drug Interaction Studies

Another significant application of this compound is in molecular dynamics and drug interaction studies. For instance, a research project involved designing a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus inhibited AChE and to reactivate the aged-AChE adduct. This study employed density functional theory and steered molecular dynamics simulation, providing insights into the reactivation process and potential drug interactions (Chandar, Lo, & Ganguly, 2014).

Synthesis of Organic Compounds and Antibacterial Activity

Additionally, this compound has been involved in the synthesis of organic compounds with potential antibacterial activity. For example, a study demonstrated the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which were then screened for antimicrobial activity (Zareef, Iqbal, & Arfan, 2008).

properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-prop-2-ynylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-5-10-18-14(4)11-13(3)16(17(18)19)22(20,21)15-9-7-6-8-12(15)2/h1,6-9,11H,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDOJCOIRNPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)CC#C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 2
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 4
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 5
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 6
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone

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